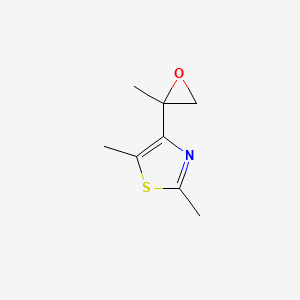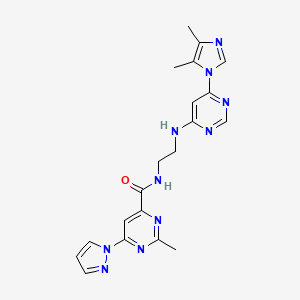
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, also known as DMMT, is a synthetic compound that has been extensively studied for its biological activity. It belongs to the class of thiazole compounds and is known to possess a variety of pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been proposed that 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is responsible for the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity. It has been shown to possess anticonvulsant activity by reducing the excitability of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. However, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the pharmacological effects of natural compounds. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, making it difficult to design experiments that specifically target its pharmacological effects.
Direcciones Futuras
There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. One direction is to further investigate its anticancer activity and to develop it as a potential cancer therapy. Another direction is to study its effects on other neurological disorders, such as epilepsy and anxiety. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole needs to be further elucidated to design more specific experiments to study its pharmacological effects.
Conclusion:
In conclusion, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is a synthetic compound that has been extensively studied for its biological activity. It possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to possess anticancer activity by inhibiting the growth of cancer cells. While the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, it has been proposed that it modulates the activity of certain enzymes and receptors in the body. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments, but its limitations need to be taken into consideration. There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, including investigating its anticancer activity and studying its effects on other neurological disorders.
Métodos De Síntesis
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole can be synthesized by reacting 2-methyloxirane with 2-amino-2-methylpropanethiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been extensively studied for its biological activity. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess anticancer activity by inhibiting the growth of cancer cells. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been shown to have a selective toxicity towards cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2,5-dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-7(8(3)4-10-8)9-6(2)11-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIJGNBYVFPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)
![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)


![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)